molecular formula C9H11BrN2O B1399883 4-(3-Bromopyridin-4-yl)morpholine CAS No. 200064-39-7

4-(3-Bromopyridin-4-yl)morpholine

Cat. No.: B1399883
CAS No.: 200064-39-7
M. Wt: 243.1 g/mol
InChI Key: BAWWNTFBRLFENB-UHFFFAOYSA-N
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Description

4-(3-Bromopyridin-4-yl)morpholine is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol . It is a brominated derivative of pyridine, featuring a morpholine ring attached to the pyridine ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopyridin-4-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds .

Mechanism of Action

The mechanism of action of 4-(3-Bromopyridin-4-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. It acts by inhibiting selective norepinephrine reuptake, which can influence neurological pathways . Additionally, it may exhibit central inhibitory action on kinases involved in cytokinesis and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromopyridin-4-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its combination of a bromine atom and a morpholine ring makes it a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-(3-bromopyridin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWWNTFBRLFENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735205
Record name 4-(3-Bromopyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200064-39-7
Record name 4-(3-Bromopyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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